

2-Chloropentan-3-one stereochemical analysis

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Compound Focus: 2-Chloropentan-3-one

CAS No.: 17042-21-6

Cat. No.: S784957

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Experimental Data for 2-Chloropentan-3-one

Parameter	Specification / Value
Molecular Formula	C ₅ H ₉ ClO [1]
Molecular Weight	120.577 g/mol [1]
CAS Number	17042-21-6 [2] [1]
Boiling Point	80-102 °C at 62 mmHg [2]
Chlorination Yield	80% [2]
Key Byproduct	2,4-Dichloropentan-3-one (~5%) [2]
Storage Condition	Must be stored in a refrigerator [2]

Detailed Experimental Protocol

The following methodology is adapted from a procedure by Lautens and Bouchain, checked by Foyle and Wolff [2].

- **Part A: Synthesis of 2-Chloropentan-3-one**

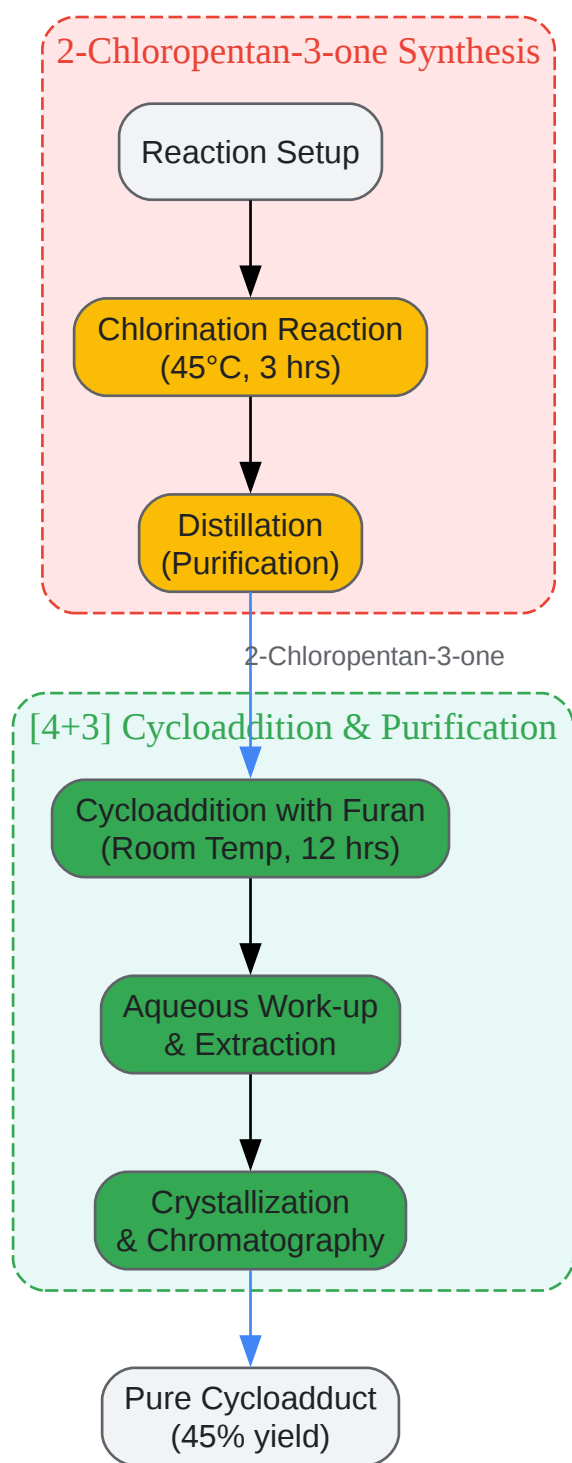
- **Reaction Setup:** A 500 mL two-necked round-bottom flask is equipped with a magnetic stir bar, a 100 mL pressure-equalizing addition funnel, and a reflux condenser fitted with a calcium chloride trap.
- **Reaction Mixture:** The flask is charged with 85 mL (0.80 mol) of pentan-3-one and 200 mL of carbon tetrachloride. The mixture is heated to 45°C in an oil bath.
- **Chlorination:** 71 mL (0.88 mol) of sulfuryl chloride is added dropwise via the addition funnel over 2 hours. The resulting mixture is stirred for an additional 3 hours at 45°C.
- **Work-up & Purification:** The carbon tetrachloride solvent is removed by distillation at atmospheric pressure (85°C). The residue is purified by distillation under reduced pressure, collecting the main fraction of **2-chloropentan-3-one** at 80-102°C (62 mmHg).

- **Part B: Use in [4+3] Cycloaddition to form 2,4-endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one**

- **Reaction Setup:** A 500 mL round-bottom flask is charged with 15.0 g (0.12 mol) of **2-chloropentan-3-one**, 36.1 mL (0.50 mol) of furan, and 125 mL of distilled water.
- **Cycloaddition:** The mixture is stirred vigorously at room temperature. Triethylamine (18.05 mL, 0.13 mol) is added dropwise over 30 minutes. The reaction mixture is stirred for 12 hours.
- **Work-up & Purification:** The reaction is quenched with 50 mL of saturated ammonium chloride solution. The mixture is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude material is often resubjected to the same reaction conditions with additional furan and triethylamine to improve yield. The pure cycloadduct is obtained as pale yellow crystals after cooling to -20°C, yielding 33% of the pure product, with an additional 12% obtainable by flash column chromatography (total 45%) [2].

Reaction Workflow Visualization

The procedure for the synthesis and subsequent use of **2-Chloropentan-3-one** can be visualized as a linear workflow. The following diagram outlines the key stages, from the initial reaction setup to the final purification of the cycloadduct.



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Key Context and Limitations

It is important to note that the provided data and protocol are highly valuable for a practical laboratory synthesis but do not constitute a stereochemical analysis.

- **Stereochemistry Note:** The synthesis of **2-chloropentan-3-one** from the symmetrical ketone pentan-3-one results in a molecule that is **not chiral** at the halogenated carbon. Therefore, it does not form stereoisomers (enantiomers) [3]. This likely explains the absence of a stereochemical discussion in the primary source.
- **Reagent Role:** In this context, **2-chloropentan-3-one** is not a final product for comparison but a reactive **intermediate** used to generate an oxyallyl cation for cycloaddition [2].

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References

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